![molecular formula C25H25N3O3 B11180790 N-(4-methylbenzyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11180790.png)
N-(4-methylbenzyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C24H24N2O2, and it has a molecular weight of 372.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE typically involves the reaction of 4-methylbenzylamine with 4-propanamidobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-methylphenyl)benzamide: Similar structure but lacks the propanamido group.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Contains a chlorophenyl and pyridinyl group instead of the methylphenyl and propanamido groups.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE is unique due to the presence of both the 4-methylphenyl and propanamido groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C25H25N3O3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[4-(propanoylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C25H25N3O3/c1-3-23(29)27-20-14-12-19(13-15-20)24(30)28-22-7-5-4-6-21(22)25(31)26-16-18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3,(H,26,31)(H,27,29)(H,28,30) |
InChI Key |
BGKKYPJSEJDDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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